molecular formula C20H21CaN7O7 B7790675 calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B7790675
M. Wt: 511.5 g/mol
InChI Key: KVUAALJSMIVURS-ZEDZUCNESA-L
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the enzymatic conversion of starch into cyclodextrins through a series of reactions that include cyclization, disproportionation, and coupling reactions. The reaction conditions often involve maintaining a specific pH and temperature to optimize the activity of CGTase.

Industrial Production Methods

In industrial settings, cyclodextrins are produced using a combination of enzymatic and chemical processes. The production process generally includes the following steps:

    Starch Liquefaction: Starch is liquefied using alpha-amylase to produce dextrins.

    Cyclization: The dextrins are then treated with CGTase to produce cyclodextrins.

    Purification: The resulting cyclodextrins are purified through processes such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

    Substitution: Substitution reactions can introduce various functional groups onto the cyclodextrin molecule, enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and inclusion complex formation capabilities.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications, including:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Used in the formulation of various drugs to enhance their therapeutic efficacy.

    Industry: Applied in the food industry to improve the stability and solubility of food additives and flavors.

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction of cyclodextrins with hydrophobic regions of the guest molecules, leading to the formation of stable inclusion complexes.

Comparison with Similar Compounds

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

    Alpha-Cyclodextrin: Composed of six glucose units.

    Beta-Cyclodextrin: Composed of seven glucose units.

    Gamma-Cyclodextrin: Composed of eight glucose units.

Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules, making them valuable in various scientific and industrial applications.

Properties

IUPAC Name

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-ZEDZUCNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Reactant of Route 2
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Reactant of Route 3
Reactant of Route 3
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Reactant of Route 4
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Reactant of Route 5
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Reactant of Route 6
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

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